Solcitinib

概要

説明

ソルシチニブは、GSK2586184としても知られており、選択的ヤヌスキナーゼ1(JAK1)阻害剤です。当初、グラクソ・スミスクラインによってさまざまな免疫媒介性炎症性疾患の治療のために開発されました。 この化合物は、潰瘍性大腸炎、乾癬、その他の自己免疫疾患などの疾患の治療において可能性を示しています .

準備方法

ソルシチニブは、複素環骨格の形成を含む一連の化学反応によって合成されます。 合成経路には、一般的にピリジン、ピリミジン、イミダゾール、インドール、ピラゾール、ピロール、およびトリアジンが原料として使用されます . 反応条件には、多くの場合、触媒、溶媒、および所望の生成物を得るための特定の温度および圧力設定の使用が含まれます。 ソルシチニブの工業生産方法は、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴います .

化学反応の分析

ソルシチニブは、酸化、還元、および置換反応を含むさまざまな種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はソルシチニブの酸化誘導体を生成する可能性がありますが、置換反応は置換類似体の形成をもたらす可能性があります .

科学研究への応用

化学においては、JAK-STATシグナル伝達経路とそのさまざまな細胞プロセスにおける役割を研究するためのツール化合物として使用されます . 生物学において、ソルシチニブは、JAK1阻害が免疫細胞機能およびサイトカイン産生に与える影響を調査するために使用されます . 医学において、ソルシチニブは、潰瘍性大腸炎や乾癬などの自己免疫疾患の治療のための臨床試験で評価されてきました .

科学的研究の応用

Psoriasis

Recent studies have highlighted Solcitinib's efficacy in treating moderate-to-severe plaque psoriasis. A network meta-analysis involving multiple randomized clinical trials demonstrated that this compound significantly improved the Psoriasis Area and Severity Index (PASI) scores compared to placebo. Specifically:

- PASI-75 Response : this compound showed a favorable PASI-75 response rate, indicating at least a 75% improvement in psoriasis symptoms after treatment. In trials, it was noted that this compound (400 mg BID) had a SUCRA (surface under the cumulative ranking curve) value suggesting it as one of the more effective treatments available .

- Safety Profile : The safety assessment indicated that this compound had a non-inferior safety profile when compared to other JAK inhibitors like tofacitinib and baricitinib, with manageable adverse events reported .

Rheumatoid Arthritis

This compound has also been studied for its potential in managing rheumatoid arthritis. Phase 2 trials indicated that treatment with this compound resulted in significant improvements in disease activity markers compared to standard therapies:

- Efficacy : Patients treated with this compound demonstrated substantial reductions in American College of Rheumatology (ACR) response criteria scores, indicating improved functional status and reduced joint inflammation .

- Combination Therapy : Further research is ongoing to explore the effects of combining this compound with other disease-modifying antirheumatic drugs (DMARDs), which may enhance therapeutic outcomes for patients with insufficient responses to conventional treatments .

Oncology

Emerging research suggests that JAK inhibitors like this compound may have anti-tumor properties. Studies have indicated that JAK inhibition can modulate immune responses against tumors, potentially enhancing the effectiveness of existing cancer therapies:

- Clinical Trials : Investigations into the use of this compound in various cancer types are underway, focusing on its ability to improve outcomes when used alongside chemotherapy or immunotherapy agents .

Other Immune-Mediated Conditions

Beyond psoriasis and rheumatoid arthritis, there is growing interest in the application of this compound for other immune-mediated disorders such as ulcerative colitis and ankylosing spondylitis. The modulation of inflammatory pathways may provide therapeutic benefits across these conditions as well .

Comparative Efficacy Table

| Condition | Treatment | PASI-75 Response | Safety Profile |

|---|---|---|---|

| Moderate-to-Severe Psoriasis | This compound (400 mg BID) | High | Non-inferior to other JAK inhibitors |

| Rheumatoid Arthritis | This compound | Significant ACR improvements | Manageable adverse events |

| Oncology | Combination therapy with JAK inhibitors | Under investigation | Ongoing trials assessing safety |

作用機序

ソルシチニブは、JAK-STATシグナル伝達経路の重要な酵素であるJAK1を選択的に阻害することによって効果を発揮します . この経路は、サイトカインと成長因子のシグナルを細胞核に伝達し、免疫応答と炎症に関与するさまざまな遺伝子の活性化につながります . JAK1を阻害することにより、ソルシチニブはSTATタンパク質のリン酸化と活性化を阻害し、それにより炎症性サイトカインの産生を減らし、免疫細胞機能を調節します .

類似の化合物との比較

ソルシチニブは、JAK1に対する高い選択性により、JAK阻害剤の中でユニークです。 その他の類似の化合物には、複数のJAKアイソフォームを標的とするトファシチニブ、バリシチニブ、およびルキソリチニブがあります . トファシチニブはJAK1、JAK2、およびJAK3を阻害するのに対し、バリシチニブは主にJAK1とJAK2を標的とします . ルキソリチニブは、JAK1とJAK2の強力な阻害剤です . ソルシチニブのJAK1に対する選択性は、JAK1が重要な役割を果たす疾患の治療のための有望な候補であり、選択性の低いJAK阻害剤と比較して、より良い安全性プロファイルと副作用が少ない可能性があります .

類似化合物との比較

Solcitinib is unique among JAK inhibitors due to its high selectivity for JAK1. Other similar compounds include tofacitinib, baricitinib, and ruxolitinib, which target multiple JAK isoforms . Tofacitinib inhibits JAK1, JAK2, and JAK3, while baricitinib primarily targets JAK1 and JAK2 . Ruxolitinib is a potent inhibitor of JAK1 and JAK2 . The selectivity of this compound for JAK1 makes it a promising candidate for the treatment of diseases where JAK1 plays a predominant role, potentially offering a better safety profile and fewer side effects compared to less selective JAK inhibitors .

生物活性

Solcitinib (GSK2586184) is a selective Janus kinase 1 (JAK1) inhibitor developed by GlaxoSmithKline, primarily investigated for its efficacy in treating various inflammatory conditions, including psoriasis. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which plays a crucial role in the immune response and inflammation.

This compound selectively inhibits JAK1, which is involved in the signaling of several pro-inflammatory cytokines. By blocking JAK1, this compound disrupts the downstream signaling pathways activated by cytokines such as IL-6, IL-12, and IL-23, leading to reduced inflammation and immune response.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed effectively when administered orally. Studies suggest that peak plasma concentrations are reached within a few hours post-administration. The compound undergoes hepatic metabolism and is primarily excreted via urine.

Psoriasis Treatment

In a phase 2 clinical trial involving 60 patients with moderate to severe plaque psoriasis, this compound demonstrated significant efficacy:

| Dose (mg/day) | PASI75 Response Rate (%) |

|---|---|

| 100 | 13 |

| 200 | 25 |

| 400 | 57 |

| Placebo | 0 |

The results indicated a dose-dependent improvement in psoriasis severity, with the highest response rate observed at the 400 mg/day dosage .

Comparative Efficacy

A network meta-analysis that included this compound compared its efficacy to other JAK inhibitors like tofacitinib and baricitinib. The analysis revealed that while this compound showed promising results, tofacitinib had superior efficacy in achieving PASI75 responses at both 8 and 12 weeks .

Safety Profile

The safety profile of this compound has been assessed in various studies. Common adverse events reported include:

- Headaches

- Nausea

- Fatigue

- Elevated liver enzymes

Overall, the incidence of treatment-related adverse events was comparable to placebo groups, indicating a favorable safety profile for this compound .

Case Study: Efficacy in Psoriasis

One notable case study involved a patient treated with this compound who showed significant improvement in psoriasis severity after 12 weeks of treatment at the 400 mg/day dosage. The patient achieved PASI90 response, demonstrating the potential for high-level efficacy in individual cases .

Long-term Safety Observations

Long-term follow-up studies have indicated that patients maintained their response over extended periods without significant increases in adverse events. This suggests that this compound may be suitable for chronic management of inflammatory conditions .

特性

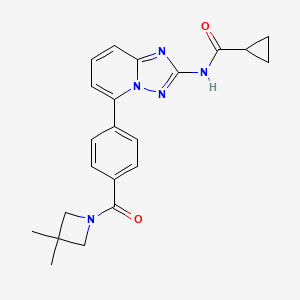

IUPAC Name |

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYACSQFXVMWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206163-45-2 | |

| Record name | Solcitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOLCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Solcitinib?

A1: this compound is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases involved in cytokine signaling. [] While the specific JAK isoforms inhibited by this compound are not explicitly stated in the provided abstracts, its mechanism of action suggests it likely targets JAK1, JAK2, or both, as these isoforms are often implicated in inflammatory responses. By inhibiting JAKs, this compound disrupts the signaling pathways of various cytokines involved in the pathogenesis of inflammatory diseases like psoriasis. []

Q2: What evidence exists for this compound's efficacy in treating psoriasis?

A2: While this compound has shown promise in preclinical studies, the provided research abstracts do not offer conclusive evidence for its efficacy in treating psoriasis. A scoping review highlighted that this compound is still in the early phases of development for psoriasis treatment and has not yet reached phase III clinical trials. [] This suggests further investigation is needed to determine its clinical efficacy and safety profile compared to existing therapies.

Q3: What is the current status of this compound's development as a therapeutic agent?

A5: Based on the available information, this compound appears to be in the early stages of development for psoriasis treatment. It has not yet progressed to Phase III clinical trials, which are crucial for confirming efficacy, determining optimal dosages, and assessing long-term safety in a larger patient population. [] More research is needed to determine its potential role in managing psoriasis compared to existing and emerging treatment options.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。